molecular formula C14H19N3 B2834374 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine CAS No. 496931-73-8

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine

Cat. No.: B2834374
CAS No.: 496931-73-8
M. Wt: 229.327
InChI Key: DOXLNMCPYVRQBU-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their wide range of physiological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters, followed by cyclization . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, controlled temperature, and pressure conditions, as well as efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions are performed in various solvents depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar pyrazole core structure and exhibit a range of biological activities.

    Indole derivatives: Although structurally different, indole derivatives also possess significant biological activities and are used in various scientific research applications.

Uniqueness

2-Tert-butyl-5-methyl-4-phenylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-tert-butyl-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-12(11-8-6-5-7-9-11)13(15)17(16-10)14(2,3)4/h5-9H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXLNMCPYVRQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496931-73-8
Record name 1-tert-butyl-3-methyl-4-phenyl-1H-pyrazol-5-amine
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